2-Methyl-4-nitrobenzenediazonium
Overview
Description
2-Methyl-4-nitrobenzenediazonium is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The molecular formula of this compound is C₇H₆N₃O₂, and it has a molecular weight of 164.14 g/mol . This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
The synthesis of 2-Methyl-4-nitrobenzenediazonium typically involves the diazotization of 2-methyl-4-nitroaniline. The process includes the following steps:
Diazotization Reaction: 2-Methyl-4-nitroaniline is treated with nitrous acid (HNO₂) in the presence of a mineral acid such as hydrochloric acid (HCl). The nitrous acid is usually generated in situ by reacting sodium nitrite (NaNO₂) with the mineral acid. [ \text{2-Methyl-4-nitroaniline} + \text{HNO₂} + \text{HCl} \rightarrow \text{this compound chloride} + \text{H₂O} ]
Isolation: The resulting diazonium salt can be isolated by precipitation or by using appropriate solvents.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methyl-4-nitrobenzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or alkoxy groups. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) halides. [ \text{this compound} + \text{CuCl} \rightarrow \text{2-Methyl-4-nitrochlorobenzene} + \text{N₂} ]
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments. [ \text{this compound} + \text{Phenol} \rightarrow \text{2-Methyl-4-nitroazobenzene} + \text{HCl} ]
Reduction Reactions: The nitro group in this compound can be reduced to an amino group under appropriate conditions.
Scientific Research Applications
2-Methyl-4-nitrobenzenediazonium has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. The compound’s reactivity makes it a valuable intermediate in organic synthesis.
Biology: Diazonium salts are used in bioconjugation techniques to label proteins and nucleic acids, aiding in the study of biological processes.
Medicine: Research is ongoing to explore the potential of diazonium compounds in drug development, particularly in targeting specific biomolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobenzenediazonium involves the formation of reactive intermediates. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new compounds. The molecular targets and pathways depend on the specific reaction and the conditions used. For example, in coupling reactions, the diazonium group reacts with nucleophiles such as phenols or amines to form azo compounds .
Comparison with Similar Compounds
2-Methyl-4-nitrobenzenediazonium can be compared with other diazonium salts such as:
Benzenediazonium chloride: Similar in reactivity but lacks the methyl and nitro substituents, making it less specific in certain reactions.
4-Nitrobenzenediazonium: Lacks the methyl group, which can influence the reactivity and stability of the compound.
2-Methylbenzenediazonium: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity.
The presence of both methyl and nitro groups in this compound makes it unique, providing specific reactivity patterns and applications.
Properties
IUPAC Name |
2-methyl-4-nitrobenzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOFGSATMLBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066001 | |
Record name | Benzenediazonium, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16047-24-8 | |
Record name | 2-Methyl-4-nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16047-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 2-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016047248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-methyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-4-nitrobenzenediazonium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Z4EKF9JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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